N-(isochroman-3-ylmethyl)-2,3-dimethoxy-N-methylbenzamide
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Overview
Description
Its molecular formula is C19H21NO4, and it has a molecular weight of 327.38 g/mol. This compound is characterized by the presence of an isochroman ring, which is a bicyclic structure consisting of a benzene ring fused to a tetrahydrofuran ring.
Preparation Methods
The synthesis of N-(isochroman-3-ylmethyl)-2,3-dimethoxy-N-methylbenzamide involves several steps. One common synthetic route includes the acylation of the amine group of natural amino acids by phenoxyacetic acids containing isochroman substituents on the benzene ring . The reaction conditions typically involve the use of activated esters, such as N-hydroxysuccinimide esters, to facilitate the formation of amide bonds . Industrial production methods may vary, but they generally follow similar principles of organic synthesis, utilizing large-scale reactors and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
N-(isochroman-3-ylmethyl)-2,3-dimethoxy-N-methylbenzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring, depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various derivatives of the original compound, depending on the specific functional groups introduced or modified.
Scientific Research Applications
N-(isochroman-3-ylmethyl)-2,3-dimethoxy-N-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: It may be explored for its potential therapeutic properties, including its use as a lead compound in drug discovery and development.
Industry: The compound can be utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(isochroman-3-ylmethyl)-2,3-dimethoxy-N-methylbenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The isochroman ring structure allows the compound to bind to certain receptors or enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(isochroman-3-ylmethyl)-2,3-dimethoxy-N-methylbenzamide can be compared with other similar compounds, such as:
- N-(isochroman-3-ylmethyl)-3,5-dimethoxybenzamide
- N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-2-carboxamide
These compounds share structural similarities, such as the presence of the isochroman ring, but differ in the substituents attached to the benzene ring or the amide nitrogen. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2,3-dimethoxy-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-21(12-16-11-14-7-4-5-8-15(14)13-25-16)20(22)17-9-6-10-18(23-2)19(17)24-3/h4-10,16H,11-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYONJKVGPQHEHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC2=CC=CC=C2CO1)C(=O)C3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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